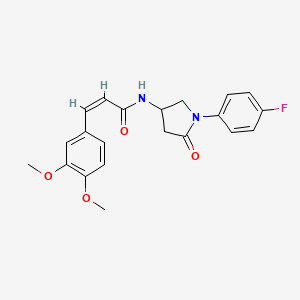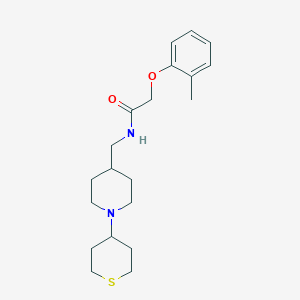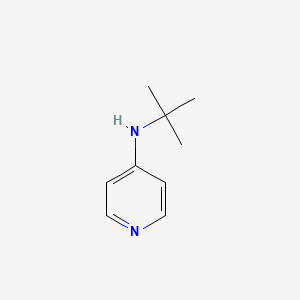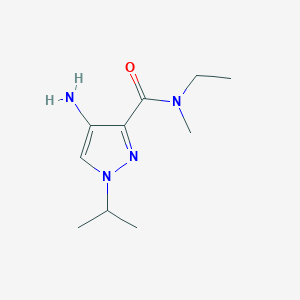
8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione, also known as Theophylline, is a xanthine derivative and a methylxanthine drug used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline has been widely used in clinical practice for over 70 years due to its bronchodilator and anti-inflammatory properties.
Mecanismo De Acción
8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione works by inhibiting the enzyme phosphodiesterase, which is responsible for breaking down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, 8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione increases the levels of cAMP and cGMP, which leads to smooth muscle relaxation and bronchodilation. 8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has several biochemical and physiological effects, including bronchodilation, increased heart rate, increased diuresis, and increased gastric acid secretion. The bronchodilatory effect of 8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is due to its ability to relax the smooth muscles of the bronchioles, which leads to increased airflow. 8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione also has a positive inotropic effect on the heart, which increases the strength of the heart's contractions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has several advantages for lab experiments, including its low cost, availability, and stability. 8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is also well-tolerated in humans and has a long history of clinical use. However, 8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has several limitations for lab experiments, including its narrow therapeutic window and potential for toxicity at high doses. 8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione also has a complex pharmacokinetic profile, which can make it difficult to interpret experimental results.
Direcciones Futuras
For research on 8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione include the development of new formulations, the use of 8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione in combination therapies, and the exploration of its potential for use in other inflammatory diseases.
Métodos De Síntesis
8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione can be synthesized by several methods, including the direct condensation of 7-(2-methoxyethyl)-3-methylxanthine with ethylenediamine, or by the reaction of 1,3-dimethyluric acid with ethylenediamine. 8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione can also be synthesized by the demethylation of caffeine using sodium hydroxide.
Aplicaciones Científicas De Investigación
8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has been used in scientific research for its ability to modulate various signaling pathways in the body. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has also been shown to modulate the activity of adenosine receptors, which play a role in regulating inflammation and immune responses.
Propiedades
IUPAC Name |
8-(ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O3/c1-4-12-10-13-8-7(16(10)5-6-19-3)9(17)14-11(18)15(8)2/h4-6H2,1-3H3,(H,12,13)(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYPHYHNPHKUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Ethylamino)-7-(2-methoxyethyl)-3-methyl-1,3,7-trihydropurine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium;2-[4-(3-hydroxyoxetan-3-yl)triazol-1-yl]acetate](/img/structure/B2648218.png)

![8-methyl-N'-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2648222.png)

![4-[(E)-2-(3-methoxyphenyl)vinyl]phenol](/img/structure/B2648226.png)

![Ethyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2648229.png)
![[3-(Trifluoromethoxy)cyclobutyl]methanol](/img/structure/B2648231.png)


![N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride](/img/structure/B2648234.png)


